molecular formula C17H11Cl2N3O B14214135 2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide CAS No. 824952-44-5

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B14214135
CAS No.: 824952-44-5
M. Wt: 344.2 g/mol
InChI Key: OTUMOQDBFLTRBS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a carboxamide group attached to a pyridine ring. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine with 5-chloropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
  • 3-bromo-2-chloropyridine
  • 5-chloro-3-pyridineboronic acid

Uniqueness

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

824952-44-5

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2 g/mol

IUPAC Name

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O/c18-11-7-8-14(21-10-11)12-4-1-2-6-15(12)22-17(23)13-5-3-9-20-16(13)19/h1-10H,(H,22,23)

InChI Key

OTUMOQDBFLTRBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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